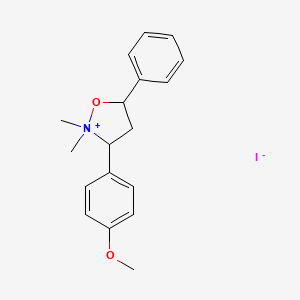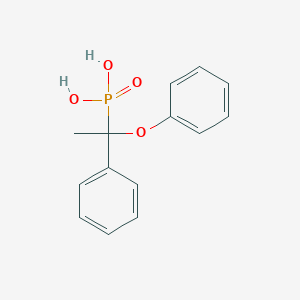![molecular formula C19H17NO2 B14386068 2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-[(phenylimino)methyl]- CAS No. 89964-47-6](/img/structure/B14386068.png)
2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-[(phenylimino)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-[(phenylimino)methyl]- is a complex organic compound that belongs to the class of dibenzofurans Dibenzofurans are heterocyclic compounds containing a fused pair of benzene and furan rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-[(phenylimino)methyl]- typically involves the following steps:
Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through various methods, including the cyclization of biphenyl derivatives or the oxidative coupling of phenols.
Introduction of the Tetrahydro Structure: The tetrahydro structure is introduced by hydrogenation of the dibenzofuran core under specific conditions, such as using a palladium catalyst in the presence of hydrogen gas.
Addition of the Phenylimino Group: The phenylimino group is introduced through a condensation reaction between the tetrahydro-dibenzofuran and aniline derivatives in the presence of a suitable catalyst, such as hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
化学反応の分析
Types of Reactions
2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-[(phenylimino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the imino group to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and alkylating agents (alkyl halides).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or alkylated dibenzofuran derivatives.
科学的研究の応用
2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-[(phenylimino)methyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-[(phenylimino)methyl]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as oxidative stress response, apoptosis, and signal transduction, depending on its specific interactions with cellular components.
類似化合物との比較
Similar Compounds
Dibenzofuran: The parent compound without the tetrahydro and phenylimino modifications.
2-Dibenzofuranol: Lacks the tetrahydro and phenylimino groups but retains the hydroxyl group.
6,7,8,9-Tetrahydrodibenzofuran: Similar tetrahydro structure but without the phenylimino group.
Uniqueness
2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-[(phenylimino)methyl]- is unique due to its combination of a tetrahydro structure and a phenylimino group, which imparts distinct chemical reactivity and potential applications. This combination allows for specific interactions with molecular targets, making it valuable in various scientific and industrial fields.
特性
CAS番号 |
89964-47-6 |
|---|---|
分子式 |
C19H17NO2 |
分子量 |
291.3 g/mol |
IUPAC名 |
1-(phenyliminomethyl)-6,7,8,9-tetrahydrodibenzofuran-2-ol |
InChI |
InChI=1S/C19H17NO2/c21-16-10-11-18-19(14-8-4-5-9-17(14)22-18)15(16)12-20-13-6-2-1-3-7-13/h1-3,6-7,10-12,21H,4-5,8-9H2 |
InChIキー |
WJNAZIZJBFBBDD-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3C=NC4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


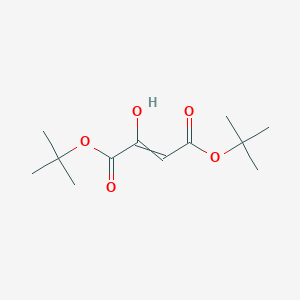
![{Nitroso[4-(pyrrolidine-1-sulfonyl)phenyl]amino}acetic acid](/img/structure/B14386002.png)
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-(dodecyloxy)benzene](/img/structure/B14386009.png)

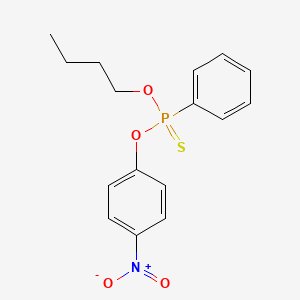
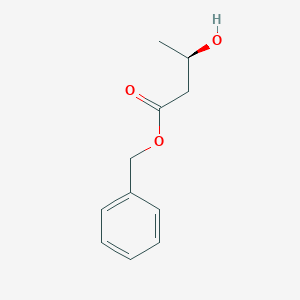
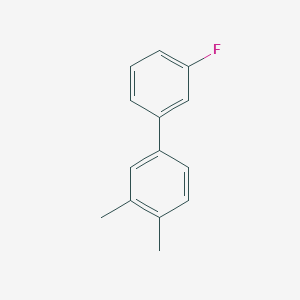
![2,2'-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol]](/img/structure/B14386056.png)


